FH535 - 108409-83-2

FH535

Catalog Number: EVT-268554
CAS Number: 108409-83-2
Molecular Formula: C13H10Cl2N2O4S
Molecular Weight: 361.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a sulfonamide.

2,5-Dichloro-N-methyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535-M)

Compound Description: FH535-M is a methylated analog of the Wnt/β-catenin pathway inhibitor FH535. [] This modification renders it inactive as both a mitochondrial uncoupler and a Wnt inhibitor. []

Relevance: The inactivity of FH535-M compared to FH535 provides evidence that FH535's mechanism of action involves mitochondrial uncoupling, a process where the proton gradient across the mitochondrial membrane is disrupted, leading to a decrease in ATP production and impacting Wnt signaling. [] This comparison highlights the importance of the specific chemical structure of FH535 for its biological activity.

GW9662

Compound Description: GW9662 is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). []

Lysophosphatidic Acid

Compound Description: Lysophosphatidic acid is a phospholipid derivative that acts as a signaling molecule and a PPARγ agonist. []

Relevance: Research has shown that lysophosphatidic acid can partially counteract FH535's inhibitory effects on β-catenin/Tcf activity. [] This finding further strengthens the evidence that FH535 influences both PPAR and Wnt/β-catenin signaling pathways.

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma (HCC). [] It primarily targets the RAS/RAF/MAPK pathway. []

Relevance: Studies have demonstrated a synergistic inhibitory effect when FH535 is combined with sorafenib in HCC cell lines, including liver cancer stem cells. [] The combination therapy was significantly more effective than either drug alone, leading to enhanced inhibition of proliferation and increased apoptosis. [] This suggests a potential therapeutic advantage in combining drugs targeting both the RAS/RAF/MAPK and Wnt/β-catenin pathways in HCC treatment.

Curcumin

Compound Description: Curcumin is a natural polyphenol found in turmeric and known for its anti-inflammatory and anti-cancer properties. []

Relevance: In molecular docking studies, curcumin exhibits a significant binding energy to β-catenin, a key protein in the Wnt signaling pathway, though its binding is weaker than FH535. [] This suggests that curcumin, like FH535, might have the potential to inhibit the Wnt signaling pathway, although further research is needed to confirm this interaction and evaluate its effectiveness in comparison to FH535.

Cardamonin

Compound Description: Cardamonin is a naturally occurring chalcone found in cardamom seeds with reported anti-inflammatory, antioxidant, and anticancer activities. []

Relevance: Molecular docking studies identified cardamonin as having a very strong binding affinity to the β-catenin binding site on the Transcription factor -4 receptor, even stronger than FH535. [] This highlights cardamonin as a potential drug candidate for inhibiting the β-catenin-dependent Wnt signaling pathway, warranting further investigation.

ICRT-3

Compound Description: ICRT-3 is a small molecule inhibitor of β-catenin/CBP interaction, disrupting Wnt signaling. []

Relevance: Like FH535, ICRT-3 demonstrates binding affinity to the β-catenin binding site, albeit weaker. [] This suggests ICRT-3 could also inhibit the Wnt signaling pathway, but with potentially different binding interactions and efficacy compared to FH535.

Source and Classification

FH535 is classified as a sulfonamide compound. It was initially identified as a selective inhibitor of β-catenin, which plays a pivotal role in various cellular processes, including cell adhesion and gene transcription. Research indicates that FH535 can disrupt the Wnt signaling pathway, making it a candidate for therapeutic interventions in cancers where this pathway is aberrantly activated .

Synthesis Analysis

Methods and Technical Details

The synthesis of FH535 typically involves multi-step organic reactions, beginning with commercially available starting materials. The process includes:

  1. Formation of the sulfonamide group: This is achieved by reacting an amine with a sulfonyl chloride.
  2. Chlorination: The introduction of chlorine atoms at specific positions on the aromatic rings is conducted using chlorinating agents.
  3. Nitration: A nitration step introduces a nitro group into the aromatic system, enhancing the compound's biological activity.

The final product is purified through recrystallization or chromatography to ensure high purity suitable for biological assays .

Molecular Structure Analysis

Structure and Data

FH535 possesses a complex molecular structure characterized by:

  • Molecular Formula: C13H10Cl2N2O3S
  • Molecular Weight: 351.19 g/mol
  • Structural Features: The molecule features two chlorine atoms, a nitro group, and a sulfonamide moiety attached to an aromatic ring system.

The structural configuration allows FH535 to interact effectively with β-catenin, thereby inhibiting its activity within the Wnt signaling pathway. The presence of hydrophobic regions contributes to its ability to penetrate cellular membranes .

Chemical Reactions Analysis

Reactions and Technical Details

FH535 engages in several chemical reactions that are critical for its function:

  1. Inhibition of β-catenin: FH535 binds to β-catenin, preventing its translocation to the nucleus where it activates target genes associated with cell proliferation.
  2. Regulation of downstream targets: By inhibiting β-catenin, FH535 downregulates genes such as Cyclin A2 and upregulates Claudin-1, which are involved in cell cycle regulation and epithelial integrity .

These interactions highlight the compound's potential in modulating cancer-related pathways.

Mechanism of Action

Process and Data

The mechanism by which FH535 exerts its effects primarily involves:

  • Inhibition of Wnt signaling: By blocking β-catenin's activity, FH535 disrupts the Wnt/β-catenin signaling cascade.
  • AMPK Activation: Recent studies suggest that FH535 may also activate AMP-activated protein kinase (AMPK), further contributing to its anti-proliferative effects by promoting energy homeostasis within cells .

Data indicate that treatment with FH535 leads to reduced cell viability in various cancer cell lines, underscoring its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for determining suitable formulations for therapeutic applications .

Applications

Scientific Uses

FH535 has several notable applications in scientific research:

  1. Cancer Therapeutics: Due to its ability to inhibit the Wnt/β-catenin pathway, FH535 is being explored as a potential treatment for various cancers, including hepatocellular carcinoma and colorectal cancer.
  2. Cell Biology Studies: Researchers utilize FH535 to study cellular mechanisms related to proliferation, migration, and apoptosis in cancer cells.
  3. Drug Development: Ongoing investigations aim to develop analogs of FH535 that may enhance efficacy or reduce side effects associated with current cancer therapies .
Introduction to FH535 in Oncological Research

Role of Wnt/β-Catenin Signaling in Carcinogenesis

The Wnt/β-catenin pathway is a phylogenetically conserved signaling cascade that governs critical cellular processes, including embryonic development, stem cell maintenance, and tissue homeostasis. In physiological contexts, cytosolic β-catenin levels are tightly regulated by a destruction complex comprising adenomatous polyposis coli (APC), axin, casein kinase 1α (CK1α), and glycogen synthase kinase-3β (GSK-3β). This complex facilitates β-catenin phosphorylation, ubiquitination, and proteasomal degradation. Pathological activation occurs via Wnt ligand binding to Frizzled (FZD) receptors and low-density lipoprotein receptor-related proteins 5/6 (LRP5/6), which disrupts the destruction complex. Consequently, stabilized β-catenin translocates to the nucleus, dimerizes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, and activates oncogenes such as c-MYC, CCND1 (cyclin D1), and BIRC5 (survivin) [8] [10].

Aberrant Wnt/β-catenin signaling is a hallmark of diverse malignancies. In triple-negative breast cancer (TNBC), pathway hyperactivation correlates with epithelial-mesenchymal transition (EMT), metastasis, and poor prognosis. Mechanistically, FH535-sensitive targets like neural precursor cell expressed developmentally downregulated 9 (NEDD9) and chondroitin sulfate proteoglycan 4 (CSPG4) drive invasion in TNBC cell lines (MDA-MB-231, HCC38) [1]. Pancreatic ductal adenocarcinoma (PDAC) exhibits nuclear β-catenin accumulation in 68.96% of patient samples, which associates with elevated Ki-67 proliferation indices (42.38% vs. 26.61% in negative tumors) and reduced median overall survival (8.58 vs. 15.82 months) [2] [9]. Similarly, hepatocellular carcinoma (HCC) and colorectal cancer (CRC) frequently harbor β-catenin gain-of-function mutations, promoting uncontrolled proliferation and stemness [4] [5] [10].

Table 1: Oncogenic Processes Driven by Wnt/β-Catenin Pathway Activation

Cancer TypeKey AberrationsFunctional ConsequencesTarget Genes Upregulated
Triple-Negative Breast CancerNEDD9/CSPG4 overexpressionEnhanced migration/invasionNEDD9, CSPG4
Pancreatic CancerNuclear β-catenin (68.96% of cases)Reduced survival (8.58 vs. 15.82 months)CD24, CD44
Colorectal CancerAPC/CTNNB1 mutations (93% of cases)Stemness maintenanceCD133, LGR5
Hepatocellular Carcinomaβ-catenin mutations (20% of cases)Cell cycle dysregulationCCND1, MMP9

Emergence of FH535 as a Dual-Pathway Inhibitor in Cancer Therapeutics

FH535 (C₁₄H₁₂Cl₂N₂O₂S) emerged from high-throughput screening as a small-molecule inhibitor of β-catenin/TCF-dependent transcription. Structural analyses revealed similarities to the peroxisome proliferator-activated receptor gamma (PPARγ) antagonist GW9662, prompting investigations into its dual-pathway activity. FH535 concurrently suppresses both Wnt/β-catenin and PPAR signaling by disrupting coactivator recruitment. Specifically, it inhibits β-catenin binding to TCF and glucocorticoid receptor-interacting protein 1 (GRIP1) without affecting corepressors like nuclear receptor corepressor (NCoR) or silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) [6].

Preclinical studies demonstrate FH535’s efficacy across solid tumors:

  • Pancreatic Cancer: At 1–10 µM, FH535 inhibited PANC-1 and BxPC-3 cell migration by 60–80% in wound-healing assays and reduced invasion through Matrigel by 45–70%. Luciferase reporter assays confirmed dose-dependent suppression of β-catenin/TCF activity (IC₅₀ ≈ 5 µM) [3] [7] [9].
  • Hepatocellular Carcinoma: FH535 (15–50 µM) suppressed cyclin D1 and matrix metalloproteinase-9 (MMP9) expression in HLF and PLC/PRF/5 cells, reducing proliferation by 40–65% and motility by 50–75% [4] [10].
  • Colorectal Cancer: In HT29 and SW480 xenografts, intraperitoneal FH535 (15 mg/kg) reduced tumor growth by 50–60% and downregulated cancer stem cell (CSC) markers CD24, CD44, and CD133 [5].

Table 2: Preclinical Efficacy of FH535 in Solid Tumors

Cancer ModelKey In Vitro FindingsIn Vivo EfficacyMechanistic Insights
Pancreatic Cancer↓ Migration (60–80%), ↓ Invasion (45–70%)Not reported↓ β-catenin/TCF luciferase activity
Hepatocellular Carcinoma↓ Proliferation (40–65%), ↓ Motility (50–75%)Not reported↓ Cyclin D1, ↓ MMP9
Colorectal Cancer↓ Colony formation (70%), ↓ CSC markers↓ Xenograft growth (50–60%)↓ Survivin, ↓ Vimentin
Triple-Negative Breast Cancer↓ 3D growth in collagen, ↓ NEDD9 expressionNot reportedCSPG4 pathway inhibition

Rationale for Targeting β-Catenin/TCF and PPARγ/δ in Malignancies

The dual inhibition of β-catenin/TCF and PPARγ/δ pathways addresses two interconnected hallmarks of cancer: stemness maintenance and angiogenesis.

Stemness Regulation

CSCs drive tumor initiation, therapy resistance, and metastasis. FH535 depletes CSC subpopulations by disrupting β-catenin-dependent transcription of stemness factors. In pancreatic cancer, FH535 (10 µM) reduced CD24⁺/CD44⁺ CSC populations by 40–55% via flow cytometry and downregulated OCT4, SOX2, and NANOG mRNA [9]. Similarly, in CRC, it suppressed CD133⁺ cells and inhibited sphere formation in HT29 cells, indicating impaired self-renewal [5]. PPARγ co-inhibition potentiates these effects by blocking metabolic reprogramming essential for CSC survival [6].

Tumor Microenvironment Remodeling

β-catenin/TCF complexes directly regulate proangiogenic cytokines. In PDAC, FH535 (15 mg/kg) reduced microvessel density in xenografts by 30–40% and suppressed vascular endothelial growth factor (VEGF), interleukin-6 (IL-6), and interleukin-8 (IL-8) secretion. Protein microarray analyses confirmed downregulation of angiogenesis mediators (ANGPT2, VEGFR3, TIMP1) [9]. PPARγ/δ inhibition further normalizes tumor vasculature by attenuating hypoxia-inducible factor 1-alpha (HIF-1α)-driven VEGF expression [6] [8].

Synergy with Conventional Therapies

FH535 sensitizes tumors to cytotoxic agents by reversing Wnt-mediated drug resistance. For example, in HCC, combining FH535 with sorafenib enhanced apoptosis via survivin downregulation [4] [10]. Additionally, PPARγ inhibition counteracts stromal desmoplasia by suppressing cancer-associated fibroblast (CAF) activation, thereby improving drug delivery [8].

Table 3: FH535-Mediated Pathways and Functional Outcomes in Cancer

Targeted PathwayAffected Downstream EffectorsFunctional ImpactValidated Cancer Models
β-catenin/TCFCyclin D1, Survivin, c-MYCCell cycle arrest, ↑ apoptosisPancreatic, CRC, HCC, TNBC
PPARγ/δVEGF, IL-6, IL-8↓ Angiogenesis, ↓ immunosuppressionPancreatic, HCC
CSC-associated genesCD24, CD44, CD133, OCT4↓ Tumor initiation, ↓ chemoresistancePancreatic, CRC
Metastasis mediatorsNEDD9, CSPG4, MMP9, Vimentin↓ Invasion, ↓ EMTTNBC, HCC, Pancreatic

Properties

CAS Number

108409-83-2

Product Name

FH535

IUPAC Name

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3

InChI Key

AXNUEXXEQGQWPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

FH535; FH 535; FH-535.

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.